

Next-Generation Antibody-Drug Conjugates: A

**Technical Guide to Novel Targets** 

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The success of early ADCs has fueled extensive research into the next generation of these therapeutics, with a primary focus on identifying novel tumor-associated antigens that can improve efficacy and broaden the therapeutic window. This technical guide provides an in-depth exploration of four promising targets for next-generation ADCs:

Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), B7-Homolog 3 (B7-H3), Human Epidermal Growth Factor Receptor 3 (HER3), and Claudin 6 (CLDN6). For each target, we present a comprehensive overview of its role in cancer, preclinical and clinical data for corresponding ADCs, detailed signaling pathways, and key experimental protocols for target validation and ADC evaluation.

## **Introduction to Novel ADC Targets**

The ideal target for an ADC is a protein that is highly and homogeneously expressed on the surface of cancer cells with minimal expression in normal, healthy tissues.[1] This differential expression is critical for maximizing on-tumor cytotoxicity while minimizing off-target toxicity.[1] Furthermore, the target antigen should be efficiently internalized upon antibody binding to facilitate the intracellular release of the cytotoxic payload.[2] The relentless pursuit of such



targets has led to the investigation of a diverse array of proteins involved in various aspects of tumor biology, from cell adhesion and signaling to immune regulation.[3]

This guide focuses on four targets that are at the forefront of next-generation ADC development:

- CEACAM5: A cell-surface glycoprotein overexpressed in a variety of adenocarcinomas.[4]
- B7-H3: An immune checkpoint molecule with broad expression across multiple solid tumors.
   [5]
- HER3: A member of the epidermal growth factor receptor (EGFR) family implicated in tumor growth and resistance to therapy.[6]
- Claudin 6: A tight junction protein that is typically absent in adult tissues but re-expressed in several cancers.

We will delve into the specifics of each of these targets, providing the necessary data and methodologies to aid researchers in their own ADC development endeavors.

# Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5)

CEACAM5, also known as carcinoembryonic antigen (CEA) or CD66e, is a glycoprotein involved in cell adhesion.[8] While its expression is limited in most normal adult tissues, it is frequently overexpressed in a wide range of epithelial cancers, including colorectal, non-small cell lung (NSCLC), gastric, and breast cancers, making it an attractive target for ADC development.[4][9]

## Preclinical and Clinical Data for Anti-CEACAM5 ADCs

Two notable anti-CEACAM5 ADCs in clinical development are SAR408701 (tusamitamab ravtansine) and M9140 (precemtabart tocentecan).

Table 1: Preclinical Data for SAR408701 (Anti-CEACAM5-DM4 ADC)



| Parameter                    | Value                           | Cell Line/Model                              | Reference |
|------------------------------|---------------------------------|----------------------------------------------|-----------|
| Binding Affinity (Kd)        | 0.017 nM                        | Human CEACAM5                                | [4]       |
| 0.024 nM                     | Cynomolgus Monkey<br>CEACAM5    | [4]                                          |           |
| In Vitro Cytotoxicity (IC50) | Varies by cell line             | CEACAM5-expressing tumor cells               | [4]       |
| In Vivo Efficacy             | Significant anti-tumor activity | Patient-derived<br>xenograft (PDX)<br>models | [4]       |

Table 2: Preclinical Data for M9140 (Anti-CEACAM5-Exatecan ADC)

| Parameter                    | Value                                                  | Cell Line/Model                       | Reference |
|------------------------------|--------------------------------------------------------|---------------------------------------|-----------|
| In Vitro Cytotoxicity (IC50) | 0.09 nM - 0.62 nM                                      | CEACAM5-positive cancer cells         | [10]      |
| In Vivo Efficacy             | Strong antitumor<br>effects in 14/14 CRC<br>PDX models | Colorectal Cancer<br>(CRC) PDX models | [10]      |
| Bystander Effect             | Potent bystander killing demonstrated                  | Co-culture experiments                | [10]      |

## **CEACAM5 Signaling Pathway**

CEACAM5 is not a classical signaling receptor with intrinsic kinase activity. However, its homophilic and heterophilic interactions can influence intracellular signaling pathways that promote tumor progression. CEACAM5 has been shown to promote cell proliferation and migration in NSCLC through the p38-Smad2/3 signaling pathway.[11] It can also play a role in immune evasion by interacting with CEACAM1.[9]





Click to download full resolution via product page

Caption: CEACAM5-mediated activation of the p38-Smad2/3 pathway.

## **Experimental Protocols**

Objective: To detect and semi-quantify the expression of CEACAM5 in formalin-fixed, paraffinembedded (FFPE) tumor tissues.

#### Materials:

- FFPE tissue sections (4-5 μm) on charged slides
- Primary antibody: Anti-CEACAM5 monoclonal antibody
- Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG



- DAB chromogen kit
- Hematoxylin counterstain
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Wash buffer (e.g., TBS or PBS)
- Ethanol series (100%, 95%, 70%)
- Xylene or xylene substitute
- · Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Incubate slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded ethanol series (100%, 95%, 70%) for 3 minutes each.
  - Rinse with deionized water.
- Antigen Retrieval:
  - Immerse slides in pre-heated antigen retrieval solution.
  - Heat in a pressure cooker or water bath according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
  - Allow slides to cool to room temperature.
- Blocking and Staining:
  - Rinse slides with wash buffer.
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.



- Rinse with wash buffer.
- Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
- Incubate with the primary anti-CEACAM5 antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
- Rinse with wash buffer (3 x 5 minutes).
- Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Rinse with wash buffer (3 x 5 minutes).
- Detection and Counterstaining:
  - Incubate with DAB chromogen solution until the desired brown color develops.
  - Rinse with deionized water.
  - Counterstain with hematoxylin.
  - Rinse with deionized water.
- Dehydration and Mounting:
  - Dehydrate through a graded ethanol series and xylene.
  - Mount with a permanent mounting medium.

# **B7-Homolog 3 (B7-H3)**

B7-H3 (CD276) is a type I transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules.[5] Its expression is low in most normal tissues but is aberrantly upregulated in a wide variety of solid tumors, where it is often associated with poor prognosis. [5] B7-H3's role extends beyond immune regulation, as it is also implicated in tumor cell proliferation, migration, and invasion.[12]



## Preclinical and Clinical Data for Anti-B7-H3 ADCs

YL201 is a novel anti-B7-H3 ADC currently in clinical development.

Table 3: Preclinical Data for YL201 (Anti-B7-H3 ADC)

| Parameter           | Value                                                | Cell Line/Model          | Reference |
|---------------------|------------------------------------------------------|--------------------------|-----------|
| Mechanism of Action | Internalization,<br>lysosomal release of<br>payload  | B7-H3 expressing cells   | [5]       |
| In Vitro Effects    | Cell cycle arrest,<br>apoptosis, bystander<br>effect | Cancer cell lines        | [5]       |
| In Vivo Efficacy    | Tumor regression                                     | CDX and PDX mouse models | [5]       |
| Pharmacokinetics    | Highly stable in circulation                         | Monkeys                  | [5]       |

# **B7-H3 Signaling Pathway**

B7-H3 can modulate both immune and non-immune pathways. In tumor cells, it has been shown to activate several signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, to promote cell survival, proliferation, and resistance to therapy.[13][14]





Click to download full resolution via product page

Caption: B7-H3 activates multiple pro-tumorigenic signaling pathways.

## **Experimental Protocols**

Objective: To quantify the cell surface expression of B7-H3 on live cancer cells.

#### Materials:

- Cancer cell lines of interest
- Primary antibody: Fluorochrome-conjugated anti-B7-H3 monoclonal antibody
- Isotype control: Fluorochrome-conjugated isotype-matched control antibody
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- 7-AAD or other viability dye
- Flow cytometer



#### Procedure:

- Cell Preparation:
  - Harvest cells and wash with cold PBS.
  - Resuspend cells in cold flow cytometry staining buffer to a concentration of 1x10<sup>6</sup> cells/mL.
- Staining:
  - Aliquot 100 μL of the cell suspension into flow cytometry tubes.
  - Add the fluorochrome-conjugated anti-B7-H3 antibody or the isotype control antibody at the predetermined optimal concentration.
  - Incubate on ice for 30 minutes in the dark.
- Washing:
  - Wash the cells twice with 1 mL of cold flow cytometry staining buffer.
  - Centrifuge at 300 x g for 5 minutes at 4°C between washes.
- · Viability Staining and Analysis:
  - Resuspend the cell pellet in 500 μL of flow cytometry staining buffer.
  - Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions.
  - Analyze the samples on a flow cytometer, gating on live, single cells.

# **Human Epidermal Growth Factor Receptor 3 (HER3)**

HER3 (ERBB3) is a member of the HER family of receptor tyrosine kinases.[15] Although it has impaired kinase activity, HER3 becomes a potent signaling molecule upon heterodimerization with other HER family members, particularly HER2, or other receptor tyrosine kinases.[16] The HER2/HER3 heterodimer is a strong activator of the PI3K/AKT pathway, which is crucial for cell



survival and proliferation.[17] HER3 is overexpressed in various cancers and is implicated in resistance to targeted therapies.[18]

## Preclinical and Clinical Data for Anti-HER3 ADCs

Patritumab deruxtecan (HER3-DXd) is a leading anti-HER3 ADC in clinical development.

Table 4: Preclinical and Clinical Overview of Patritumab Deruxtecan (HER3-DXd)

| Parameter            | Value/Observation                                                                                         | Context                    | Reference |
|----------------------|-----------------------------------------------------------------------------------------------------------|----------------------------|-----------|
| Mechanism of Action  | Binds to HER3, internalized, releases HER3-expressing topoisomerase I cancer cells inhibitor payload      |                            | [6]       |
| Preclinical Efficacy | Antitumor activity in Xenograft models various cancer models                                              |                            | [6]       |
| Clinical Activity    | Promising efficacy in heavily pretreated patients with HER3-expressing metastatic breast cancer and NSCLC | Phase I/II clinical trials | [6]       |

## **HER3 Signaling Pathway**

Upon ligand binding (e.g., neuregulin) or heterodimerization with an active kinase partner like HER2, the C-terminal tail of HER3 becomes phosphorylated on multiple tyrosine residues.[18] These phosphotyrosines serve as docking sites for the p85 regulatory subunit of PI3K, leading to potent activation of the PI3K/AKT/mTOR signaling cascade.[18]





Click to download full resolution via product page

Caption: HER3 signaling through heterodimerization and PI3K/AKT activation.

# Claudin 6 (CLDN6)



Claudin 6 is a member of the claudin family of proteins, which are integral components of tight junctions.[19] CLDN6 expression is generally restricted to embryonic development and is absent in most healthy adult tissues.[2] However, it is re-expressed in several cancer types, including ovarian, lung, and gastric cancers, presenting a highly tumor-specific target.[2]

### Preclinical and Clinical Data for Anti-CLDN6 ADCs

TORL-1-23 and DS-9606 are two anti-CLDN6 ADCs that have shown promising early clinical results.

Table 5: Preclinical and Clinical Overview of Anti-CLDN6 ADCs

| ADC               | Parameter                                           | Value/Observa<br>tion                                                                     | Context       | Reference |
|-------------------|-----------------------------------------------------|-------------------------------------------------------------------------------------------|---------------|-----------|
| TORL-1-23         | In Vitro<br>Selectivity                             | Binds to CLDN6-<br>overexpressing<br>cells, no binding<br>to cells with other<br>claudins | Cell lines    | [20]      |
| Clinical Activity | Well-tolerated with preliminary anti-tumor activity | Heavily pretreated patients with CLDN6+ cancers                                           | [20]          |           |
| DS-9606           | Payload                                             | Modified<br>pyrrolobenzodiaz<br>epine (PBD)                                               | ADC construct | [10]      |
| Clinical Activity | Promising preliminary clinical activity             | Patients with advanced solid tumors                                                       | [10]          |           |

# **Claudin 6 Signaling and Function**

Beyond its structural role in tight junctions, CLDN6 can influence cellular signaling.[21] It has been implicated in regulating cell proliferation, migration, and apoptosis through various



pathways, including the p38-MAPK and JAK-STAT pathways.[21] Its precise signaling mechanisms are still under active investigation.



Click to download full resolution via product page

Caption: Claudin 6 interacts with tight junction proteins and modulates key signaling pathways.

# **General Experimental Protocols for ADC Evaluation**

The following protocols provide a general framework for the in vitro and in vivo evaluation of novel ADCs.

# In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

#### Materials:

Target cancer cell lines (antigen-positive and antigen-negative)



- · Complete cell culture medium
- ADC of interest
- 96-well plates (clear for MTT, opaque for CellTiter-Glo)
- MTT reagent or CellTiter-Glo® reagent
- Solubilization solution (for MTT)
- Plate reader (absorbance or luminescence)

#### Procedure:

- · Cell Seeding:
  - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well).
  - Incubate for 24 hours to allow for cell attachment.
- ADC Treatment:
  - Prepare serial dilutions of the ADC in culture medium.
  - Add the diluted ADC to the wells and incubate for a defined period (e.g., 72-144 hours).
- Viability Assessment:
  - For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate overnight. Read absorbance at 570 nm.[3]
  - For CellTiter-Glo: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read luminescence.[22]
- Data Analysis:
  - Calculate the percentage of cell viability relative to untreated control cells.



 Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

## In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical in vivo model.

#### Materials:

- Immunodeficient mice (e.g., NOD-SCID or NSG)
- · Human cancer cell line of interest
- Matrigel (optional)
- ADC of interest
- Vehicle control
- · Calipers for tumor measurement

#### Procedure:

- Tumor Implantation:
  - Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells in PBS or a Matrigel mixture) into the flank of the mice.
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Treatment Administration:
  - Administer the ADC and vehicle control to the respective groups via the desired route (e.g., intravenous) and schedule.







- Tumor Monitoring:
  - Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
  - Monitor animal body weight and overall health.
- Endpoint and Analysis:
  - The study may be terminated when tumors in the control group reach a maximum allowable size or after a predefined duration.
  - Calculate tumor growth inhibition (TGI) and compare the tumor volumes between the treatment and control groups.





Click to download full resolution via product page

Caption: A streamlined workflow for the preclinical development of ADCs.

## Conclusion

The identification and validation of novel targets are paramount to the continued success and expansion of ADC therapeutics. CEACAM5, B7-H3, HER3, and Claudin 6 represent a cohort of highly promising targets, each with a strong rationale for clinical development. The data and



protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the next generation of ADCs. As our understanding of tumor biology deepens, so too will the opportunities to develop more precise and effective cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Identification of Claudin-6 as a Molecular Biomarker in Pan-Cancer Through Multiple Omics Integrative Analysis [frontiersin.org]
- 3. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 4. Abstract 6304: Preclinical development of a next generation antibody drug conjugate (ADC) targeting B7-H3 for treatment of solid tumors | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ADC Efficacy Evaluation Service in Mouse Tumor Model Creative Biolabs [creative-biolabs.com]
- 7. What are CLDN6 inhibitors and how do they work? [synapse.patsnap.com]
- 8. CEACAM5 CEA cell adhesion molecule 5 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the biology of HER3 receptor as a therapeutic target in human cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 12. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 14. B7-H3 promotes proliferation and migration of lung cancer cells by modulating PI3K/AKT pathway via ENO1 activity Wu Translational Cancer Research [tcr.amegroups.org]
- 15. oncotarget.com [oncotarget.com]
- 16. CLDN6 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 17. CD276 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 18. Molecular Pathways: HER3 targeted therapy PMC [pmc.ncbi.nlm.nih.gov]
- 19. CLDN6: From Traditional Barrier Function to Emerging Roles in Cancers | MDPI [mdpi.com]
- 20. Non-immune functions of B7-H3: bridging tumor cells and the tumor vasculature PMC [pmc.ncbi.nlm.nih.gov]
- 21. Claudin-6 (E2S5M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Next-Generation Antibody-Drug Conjugates: A Technical Guide to Novel Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585467#exploring-novel-targets-for-next-generation-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com